Tri(azido-peg4-amide)-amine
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Overview
Description
Tri(azido-peg4-amide)-amine is a chemical compound known for its unique structure and properties It is composed of three azido groups attached to a polyethylene glycol (PEG) chain, which is further linked to an amide group and an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(azido-peg4-amide)-amine typically involves the reaction of a polyethylene glycol derivative with azido compounds under specific conditions. One common method includes the use of azido-PEG4-amine as a starting material, which is then reacted with an appropriate amide-forming reagent. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tri(azido-peg4-amide)-amine undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form different nitrogen-containing compounds.
Reduction: The azido groups can be reduced to amines under specific conditions.
Substitution: The azido groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.
Scientific Research Applications
Tri(azido-peg4-amide)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used for labeling and tracking biomolecules in various biological studies.
Industry: It is used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Tri(azido-peg4-amide)-amine involves its ability to react with various molecular targets through its azido groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful for bioconjugation and other applications where specific molecular interactions are required.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(azido-peg4-amide): Similar in structure but contains four azido groups.
Azido-PEG4-amido-tri-(t-butoxycarbonylethoxymethyl)-methane: Another compound with azido groups and a PEG chain, but with different functional groups.
Uniqueness
Tri(azido-peg4-amide)-amine is unique due to its specific combination of three azido groups, a PEG chain, and an amide-amine linkage. This structure provides it with distinct reactivity and versatility compared to other similar compounds.
Properties
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75N13O15/c40-49-46-7-16-59-22-28-65-34-31-62-25-19-56-13-1-37(53)43-4-10-52(11-5-44-38(54)2-14-57-20-26-63-32-35-66-29-23-60-17-8-47-50-41)12-6-45-39(55)3-15-58-21-27-64-33-36-67-30-24-61-18-9-48-51-42/h1-36H2,(H,43,53)(H,44,54)(H,45,55) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMZVOJKIYCYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75N13O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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